molecular formula C11H12BrNO3S B3421402 2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid CAS No. 21462-47-5

2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid

Cat. No.: B3421402
CAS No.: 21462-47-5
M. Wt: 318.19 g/mol
InChI Key: FZPBUFAQZNZYPA-JTQLQIEISA-N
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Description

2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid is an organic compound that features an acetylamino group, a bromophenyl group, and a sulfanyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromothiophenol and N-acetyl-L-cysteine.

    Formation of Intermediate: The 4-bromothiophenol is reacted with N-acetyl-L-cysteine under basic conditions to form an intermediate compound.

    Final Product Formation: The intermediate is then subjected to acidic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to form a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in π-π interactions. The sulfanyl group can undergo redox reactions, influencing the compound’s biological activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(ACETYLAMINO)-3-(PHENYLTHIO)PROPANOIC acid: Lacks the bromine atom, resulting in different reactivity and biological activity.

    2-(ACETYLAMINO)-3-(4-CHLOROPHENYLTHIO)PROPANOIC acid: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and applications.

Uniqueness

2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid is unique due to the presence of the bromine atom, which enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

21462-47-5

Molecular Formula

C11H12BrNO3S

Molecular Weight

318.19 g/mol

IUPAC Name

(2R)-2-acetamido-3-(4-bromophenyl)sulfanylpropanoic acid

InChI

InChI=1S/C11H12BrNO3S/c1-7(14)13-10(11(15)16)6-17-9-4-2-8(12)3-5-9/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1

InChI Key

FZPBUFAQZNZYPA-JTQLQIEISA-N

SMILES

CC(=O)NC(CSC1=CC=C(C=C1)Br)C(=O)O

Isomeric SMILES

CC(=O)N[C@@H](CSC1=CC=C(C=C1)Br)C(=O)O

Canonical SMILES

CC(=O)NC(CSC1=CC=C(C=C1)Br)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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